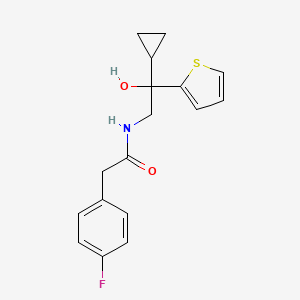

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c18-14-7-3-12(4-8-14)10-16(20)19-11-17(21,13-5-6-13)15-2-1-9-22-15/h1-4,7-9,13,21H,5-6,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELQMIRILSAMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CC2=CC=C(C=C2)F)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(4-fluorophenyl)acetic acid and 2-(thiophen-2-yl)ethanol. These intermediates are then subjected to a series of reactions, including esterification, cyclopropanation, and amidation, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic effects, particularly in the modulation of neurological pathways and as an analgesic agent. Its structure suggests that it may interact with various neurotransmitter systems, potentially offering benefits in the treatment of pain and mood disorders.

Antimicrobial Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide has shown promising antimicrobial properties in preliminary studies.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm formation |

| Escherichia coli | 0.30 - 0.35 μg/mL | Broad-spectrum activity |

These results suggest that the compound could be developed as a potential treatment for bacterial infections, particularly those resistant to conventional antibiotics.

Antitumor Activity

The compound's structural characteristics indicate potential antitumor properties, making it a candidate for cancer research.

Case Studies on Antitumor Effects

-

In Vitro Cytotoxicity Assays :

- Studies on various cancer cell lines (e.g., HT29 colon cancer cells) have demonstrated significant growth inhibition.

- The presence of electron-donating groups in the structure enhances cytotoxicity, indicating a structure-activity relationship that can be exploited for drug design.

Cell Line IC50 (μM) Notes HT29 Colon Cancer <1.98 Significant growth inhibition Jurkat T Cells <1.61 Enhanced by specific structural features

Future Research Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the compound's structure affect its biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Combination Therapies : Assessing the effectiveness of this compound in conjunction with existing therapies to enhance treatment outcomes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s 4-fluorophenyl group is a common motif in medicinal chemistry due to fluorine’s electronegativity, enhancing metabolic stability and target binding . Unique to this compound are the cyclopropyl and hydroxyl groups on the ethyl backbone, which may influence:

Comparative Analysis of Analogous Compounds

The table below summarizes structural and functional differences with key analogs:

*Calculated molecular formula: C₁₈H₁₉FNO₃S (assuming ethyl backbone with substituents).

Pharmacological and Physicochemical Properties

- Antimycobacterial Activity : Thiophene-containing analogs (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) exhibit antimycobacterial activity, suggesting the target compound’s thiophene moiety may confer similar properties .

- Anticancer Potential: Fluorophenyl derivatives (e.g., 2-(4-fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide) show promise in molecular docking studies for cancer targets . The hydroxyl group in the target compound could enhance solubility and binding affinity compared to non-polar analogs.

- Synthetic Accessibility : Multi-component reactions (e.g., in ) and condensation methods () are viable routes for analogs, though cyclopropyl introduction may require specialized reagents .

Crystallographic and Computational Insights

- Electronic Properties : Density-functional theory (DFT) methods () could elucidate the electron-density distribution influenced by the cyclopropyl and thiophene groups .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C18H21NO4S |

| Molecular Weight | 347.43 g/mol |

| IUPAC Name | This compound |

| SMILES | COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3 |

| InChIKey | VAUADRPCBRZUIG-GOSISDBHSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of functional groups allows for:

- Hydrogen Bonding : Facilitates interactions with polar residues in target proteins.

- Hydrophobic Interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.

- π-π Stacking : Stabilizes interactions with aromatic amino acids.

These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of acetamide compounds exhibit anti-inflammatory effects. For instance, studies on related compounds have shown reductions in pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in models of induced arthritis, suggesting a potential for this compound to exhibit similar properties .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of structurally related compounds:

- Anti-Arthritic Activity : In a study involving adjuvant-induced arthritis in rats, administration of related acetamide derivatives resulted in significant reductions in paw edema and inflammatory markers .

- In Vitro Studies : Compounds exhibiting similar functional groups have shown promise in inhibiting intracellular pathogens. For example, certain derivatives demonstrated IC50 values below 10 µM against Leishmania species .

- Pharmacological Screening : A screening assay for Type III secretion systems revealed that certain acetamide derivatives could inhibit pathogenic mechanisms in bacteria, suggesting a broader application for compounds like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.